4-(2,2-Dibromoethenyl)pyridine
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Overview
Description
4-(2,2-Dibromoethenyl)pyridine is a chemical compound with the molecular formula C7H5Br2N. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of the dibromoethenyl group at the 4-position of the pyridine ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dibromoethenyl)pyridine typically involves the introduction of the dibromoethenyl group to the pyridine ring. One common method is the reaction of pyridine with 1,1-dibromoethene under specific conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(2,2-Dibromoethenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less brominated or debrominated derivatives.
Substitution: The dibromoethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated pyridine derivatives, while reduction can produce less brominated compounds .
Scientific Research Applications
4-(2,2-Dibromoethenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Medicine: Research into potential pharmaceutical applications, such as developing new drugs or studying drug interactions.
Mechanism of Action
The mechanism of action of 4-(2,2-Dibromoethenyl)pyridine involves its interaction with specific molecular targets. The dibromoethenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,2-Dibromoethenylbenzene: Similar structure but with a benzene ring instead of pyridine.
4-(2,2-Dichloroethenyl)pyridine: Similar structure with chlorine atoms instead of bromine.
4-(2,2-Dibromoethenyl)quinoline: Similar structure with a quinoline ring instead of pyridine.
Uniqueness: 4-(2,2-Dibromoethenyl)pyridine is unique due to the presence of both the pyridine ring and the dibromoethenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
4-(2,2-dibromoethenyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2N/c8-7(9)5-6-1-3-10-4-2-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJZPTHZKDIMEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=C(Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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